molecular formula C14H16N2O2 B13758484 1-(4-ethylbenzyl)-4-methoxypyrimidin-2(1H)-one CAS No. 1184919-97-8

1-(4-ethylbenzyl)-4-methoxypyrimidin-2(1H)-one

Cat. No.: B13758484
CAS No.: 1184919-97-8
M. Wt: 244.29 g/mol
InChI Key: NYMODETYHAANTP-UHFFFAOYSA-N
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Description

1-(4-ethylbenzyl)-4-methoxypyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This particular compound features a methoxy group at the 4-position and an ethylbenzyl group at the 1-position, making it a unique derivative of pyrimidine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylbenzyl)-4-methoxypyrimidin-2(1H)-one typically involves the condensation of 4-ethylbenzylamine with 4-methoxypyrimidine-2(1H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylbenzyl)-4-methoxypyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine or alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I2).

Major Products Formed

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Amine or alcohol derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

1-(4-ethylbenzyl)-4-methoxypyrimidin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-ethylbenzyl)-4-methoxypyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylbenzyl)-4-methoxypyrimidin-2(1H)-one
  • 1-(4-chlorobenzyl)-4-methoxypyrimidin-2(1H)-one
  • 1-(4-fluorobenzyl)-4-methoxypyrimidin-2(1H)-one

Uniqueness

1-(4-ethylbenzyl)-4-methoxypyrimidin-2(1H)-one is unique due to the presence of the ethylbenzyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

1184919-97-8

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-methoxypyrimidin-2-one

InChI

InChI=1S/C14H16N2O2/c1-3-11-4-6-12(7-5-11)10-16-9-8-13(18-2)15-14(16)17/h4-9H,3,10H2,1-2H3

InChI Key

NYMODETYHAANTP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2C=CC(=NC2=O)OC

Origin of Product

United States

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